

The Effects of Nicotinamide Riboside Malate on Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinamide riboside malate

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Abstract

This technical guide provides an in-depth analysis of the effects of **nicotinamide riboside malate** (NRM) on mitochondrial biogenesis. Nicotinamide riboside (NR) is a well-documented precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and energy production. The malate salt of NR is utilized to enhance stability and bioavailability, with the malate moiety itself playing a role in the mitochondrial Krebs cycle, suggesting a potential for synergistic effects on mitochondrial function. This document consolidates the current understanding of the signaling pathways involved, presents quantitative data from key studies on NR, and provides detailed experimental protocols for the assessment of mitochondrial biogenesis. While the majority of the data pertains to nicotinamide riboside in general, the principles and findings are directly applicable to NRM.

Introduction: The Rationale for Nicotinamide Riboside Malate

Nicotinamide riboside (NR) has garnered significant attention in the scientific community for its ability to boost cellular levels of NAD⁺.^{[1][2]} NAD⁺ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of sirtuins, a class of enzymes linked to longevity and metabolic regulation.^{[1][3]} As organisms age, cellular NAD⁺ levels decline, which is associated with mitochondrial dysfunction and age-related diseases.^[4]

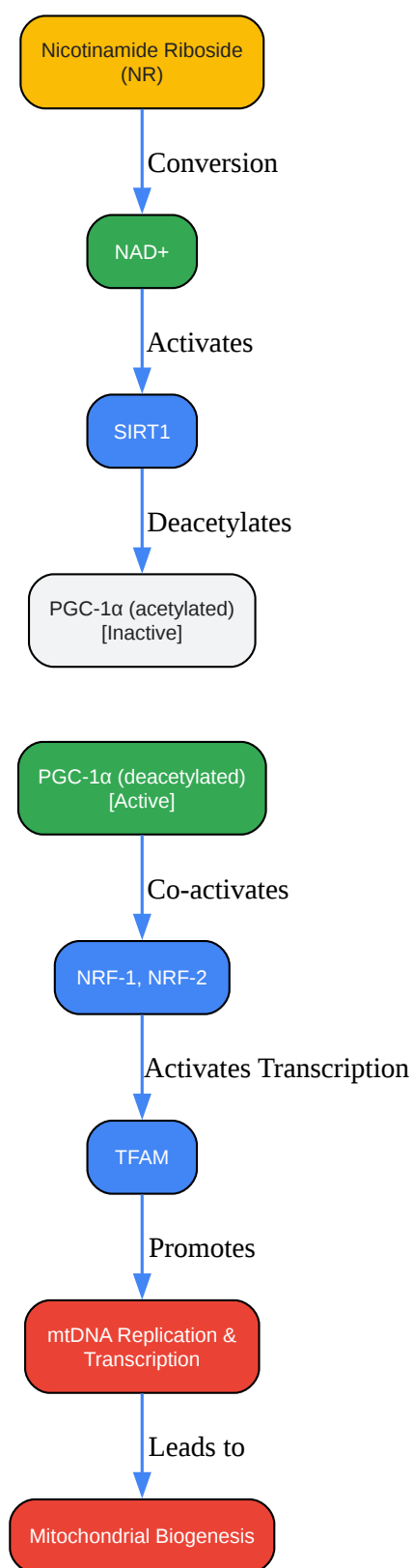
Nicotinamide riboside is commercially available in various salt forms, with nicotinamide riboside chloride being the most extensively studied. **Nicotinamide riboside malate** (NRM) is a newer formulation where NR is combined with malic acid. This combination is designed to improve the stability and absorption of NR.[5] Furthermore, malate is a key intermediate in the Krebs cycle, a central pathway in mitochondrial energy production. This has led to the hypothesis that NRM could offer synergistic benefits for mitochondrial health by providing both the precursor for NAD⁺ and a substrate for the Krebs cycle.[5] However, it is important to note that while the rationale is strong, direct comparative studies on the effects of NRM versus other NR salts on mitochondrial biogenesis are currently lacking in the published scientific literature.

Signaling Pathways of Nicotinamide Riboside-Induced Mitochondrial Biogenesis

Nicotinamide riboside enhances mitochondrial biogenesis primarily by increasing the intracellular pool of NAD⁺. This, in turn, activates several downstream signaling pathways.

The NAD⁺-SIRT1-PGC-1 α Axis

The primary pathway through which NR stimulates mitochondrial biogenesis is the NAD⁺-dependent activation of Sirtuin 1 (SIRT1). SIRT1 is a protein deacetylase that targets numerous substrates, including the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[3][6] PGC-1 α is a master regulator of mitochondrial biogenesis.[7] When deacetylated by SIRT1, PGC-1 α becomes activated and co-activates nuclear respiratory factors (NRF-1 and NRF-2).[7] These factors then stimulate the transcription of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[8]

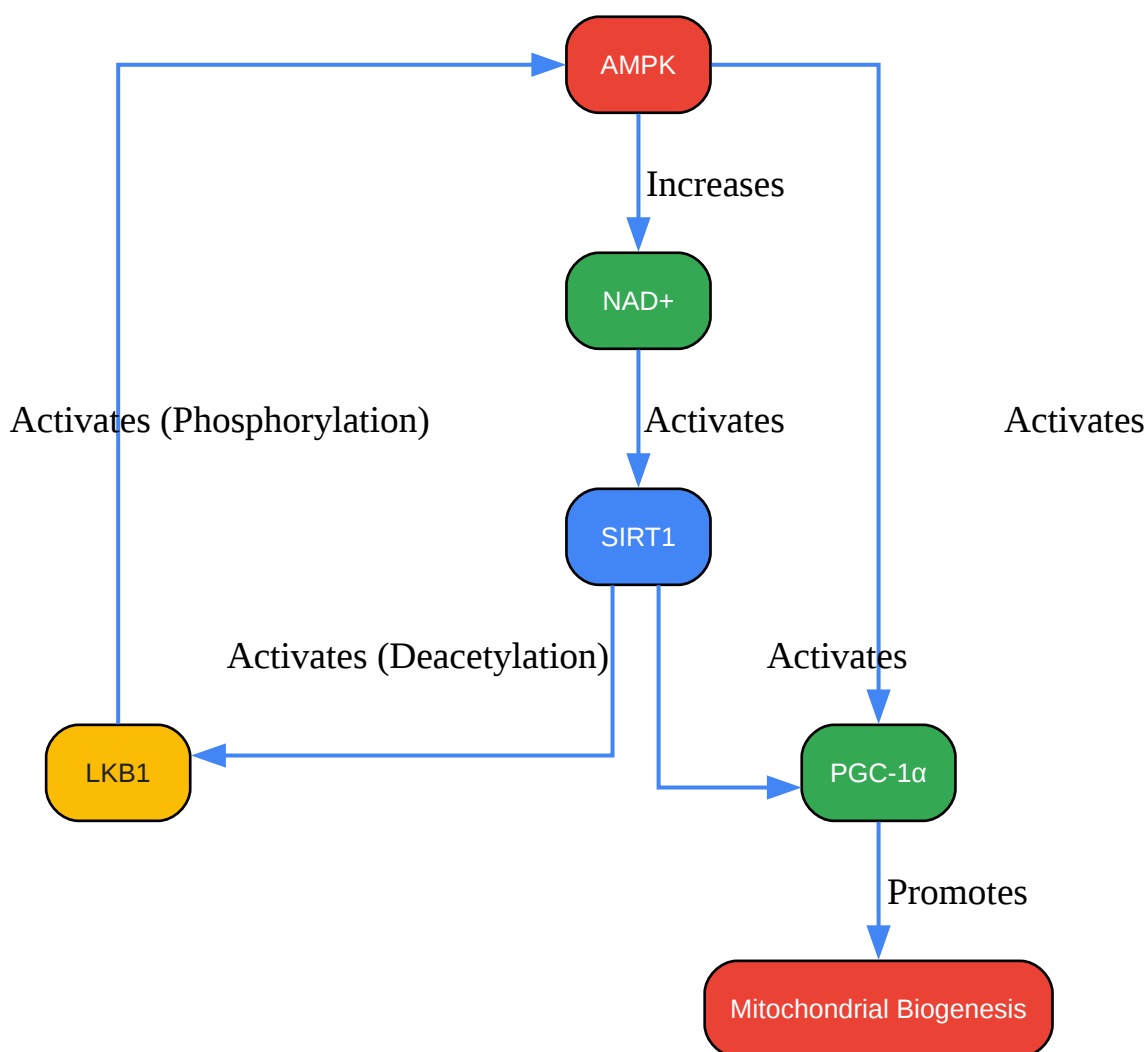


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Caption: The NAD⁺-SIRT1-PGC-1α signaling pathway.

The Role of AMPK

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio).[9] AMPK and SIRT1 exhibit a reciprocal activation relationship.[10] AMPK can increase NAD⁺ levels, thereby activating SIRT1.[9] Conversely, SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK.[10] This positive feedback loop further enhances PGC-1 α activity and mitochondrial biogenesis.



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Caption: The AMPK-SIRT1 positive feedback loop.

Quantitative Data on the Effects of Nicotinamide Riboside on Mitochondrial Biogenesis

A key human clinical study by Lapatto et al. (2023) investigated the effects of long-term NR supplementation on various metabolic parameters, including mitochondrial biogenesis in skeletal muscle.^{[11][12]} The study involved BMI-discordant monozygotic twins, providing a unique model to assess the effects of NR.

Parameter	Baseline	After 5 Months of NR Supplementation	Fold Change / Percentage Increase	p-value	Reference
Mitochondrial DNA (mtDNA) Copy Number (per nuclear genome)	Not explicitly stated	Not explicitly stated	~30% increase	< 0.05	^{[11][13]}
Number of Mitochondria (per muscle fiber cross-sectional area)	Not explicitly stated	Not explicitly stated	~14% increase	< 0.05	^{[11][14]}
Mitochondrial Density (in muscle fibers)	Not explicitly stated	Increased	Statistically significant	< 0.05	^{[11][13]}

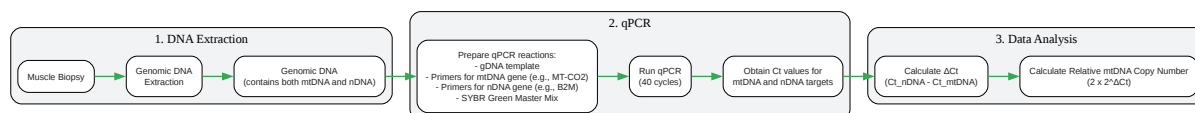
Data is synthesized from the findings reported in Lapatto et al., 2023, as cited in secondary sources.

Experimental Protocols

The assessment of mitochondrial biogenesis involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments cited in the literature on nicotinamide riboside.

Measurement of Mitochondrial DNA (mtDNA) Copy Number by Quantitative PCR (qPCR)

This protocol is adapted from established methods for the relative quantification of mtDNA to nuclear DNA (nDNA).



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Caption: Workflow for mtDNA copy number determination by qPCR.

Materials:

- Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
- SYBR Green qPCR Master Mix
- Primers for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., B2M)
- qPCR instrument

Procedure:

- Genomic DNA Extraction: Isolate total genomic DNA from muscle biopsy samples according to the manufacturer's protocol.
- DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

- qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain the gDNA template, forward and reverse primers for either the mitochondrial or nuclear target, and SYBR Green Master Mix.
- qPCR Cycling: Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis:
 - Determine the cycle threshold (Ct) for both the mitochondrial and nuclear targets for each sample.
 - Calculate the delta Ct (ΔCt) = Ct (nuclear gene) - Ct (mitochondrial gene).
 - The relative mtDNA copy number is calculated as $2 \times 2^{\Delta Ct}$.

Western Blotting for PGC-1 α and TFAM

This protocol outlines the general steps for detecting the protein levels of key mitochondrial biogenesis regulators.

Materials:

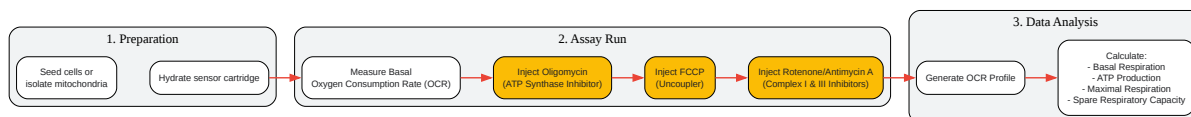
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-PGC-1 α , anti-TFAM, anti-GAPDH/ β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **Protein Extraction:** Homogenize muscle tissue in RIPA buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against PGC-1 α , TFAM, and a loading control (GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
- **Densitometry:** Quantify the band intensities and normalize the levels of PGC-1 α and TFAM to the loading control.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a general workflow for assessing mitochondrial function in isolated mitochondria or cultured cells.



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Caption: Workflow for a Seahorse XF Cell Mito Stress Test.

Materials:

- Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
- Seahorse XF Base Medium, supplemented with glucose, pyruvate, and glutamine
- Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

- Cell Culture/Mitochondria Isolation: Culture cells in a Seahorse XF microplate or isolate mitochondria from tissue samples.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
- Assay Medium Exchange: Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
- Seahorse Assay:
 - Load the hydrated sensor cartridge with the mitochondrial inhibitors.
 - Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.

- The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure key parameters of mitochondrial respiration:
 - Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
 - FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
 - Rotenone and Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
- Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

Nicotinamide riboside, and by extension **nicotinamide riboside malate**, demonstrates a clear capacity to induce mitochondrial biogenesis. The primary mechanism involves the replenishment of cellular NAD⁺ pools, leading to the activation of the SIRT1-PGC-1 α signaling axis. The available quantitative data from human studies, though limited, supports the role of NR in increasing mitochondrial DNA content and mitochondrial density in skeletal muscle.

For researchers and drug development professionals, the provided experimental protocols offer a robust framework for assessing the effects of NRM and other NAD⁺ precursors on mitochondrial biogenesis. Future research should focus on direct comparative studies of different NR salt forms to elucidate any potential differences in bioavailability and efficacy. Furthermore, long-term studies in diverse populations are needed to fully understand the therapeutic potential of NRM in addressing age-related and metabolic diseases characterized by mitochondrial dysfunction.

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- To cite this document: BenchChem. [The Effects of Nicotinamide Riboside Malate on Mitochondrial Biogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571242#effects-of-nicotinamide-riboside-malate-on-mitochondrial-biogenesis]

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